molecular formula C42H86Cl2N2O4 B13744633 1,2-Ethanediaminium, N,N'-bis(2-(hexadecyloxy)-2-oxoethyl)-N,N,N',N'-tetramethyl-, dichloride CAS No. 30271-46-6

1,2-Ethanediaminium, N,N'-bis(2-(hexadecyloxy)-2-oxoethyl)-N,N,N',N'-tetramethyl-, dichloride

Cat. No.: B13744633
CAS No.: 30271-46-6
M. Wt: 754.0 g/mol
InChI Key: NRKQDSOIQNXSPP-UHFFFAOYSA-L
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Description

1,2-Ethanediaminium, N,N’-bis(2-(hexadecyloxy)-2-oxoethyl)-N,N,N’,N’-tetramethyl-, dichloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes two long hexadecyloxy chains and multiple aminium groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ethanediaminium, N,N’-bis(2-(hexadecyloxy)-2-oxoethyl)-N,N,N’,N’-tetramethyl-, dichloride typically involves multiple steps:

    Formation of the Hexadecyloxy Chain: This step involves the reaction of hexadecanol with an appropriate reagent to form the hexadecyloxy group.

    Attachment to Ethanediamine: The hexadecyloxy group is then attached to ethanediamine through a series of reactions, often involving protective groups to ensure selective reactions.

    Methylation: The final step involves the methylation of the amine groups to form the tetramethylated product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Common industrial methods include:

    Batch Processing: Where reactions are carried out in large reactors with controlled conditions.

    Continuous Flow Processing: For more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediaminium, N,N’-bis(2-(hexadecyloxy)-2-oxoethyl)-N,N,N’,N’-tetramethyl-, dichloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups.

    Substitution: The aminium groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Including alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized aminium derivatives, while substitution reactions can introduce new functional groups to the molecule.

Scientific Research Applications

1,2-Ethanediaminium, N,N’-bis(2-(hexadecyloxy)-2-oxoethyl)-N,N,N’,N’-tetramethyl-, dichloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its interactions with biological molecules and potential as a drug delivery agent.

    Medicine: Investigated for its therapeutic properties and potential use in pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,2-Ethanediaminium, N,N’-bis(2-(hexadecyloxy)-2-oxoethyl)-N,N,N’,N’-tetramethyl-, dichloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The long hexadecyloxy chains allow for hydrophobic interactions, while the aminium groups can form ionic bonds with negatively charged sites on target molecules. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1,2-Ethanediamine, N,N’-bis(2-aminoethyl)-: A simpler analog with aminoethyl groups instead of hexadecyloxy chains.

    1,2-Ethanediamine, N,N’-bis(phenylmethyl)-: Contains phenylmethyl groups, offering different chemical properties and applications.

    N,N’-Bis(4-nitrobenzyl)-1,2-ethanediaminium dichloride: Features nitrobenzyl groups, which provide unique reactivity.

Uniqueness

1,2-Ethanediaminium, N,N’-bis(2-(hexadecyloxy)-2-oxoethyl)-N,N,N’,N’-tetramethyl-, dichloride stands out due to its long hydrophobic chains and multiple aminium groups, which confer unique solubility, reactivity, and interaction properties compared to its analogs.

Properties

CAS No.

30271-46-6

Molecular Formula

C42H86Cl2N2O4

Molecular Weight

754.0 g/mol

IUPAC Name

(2-hexadecoxy-2-oxoethyl)-[2-[(2-hexadecoxy-2-oxoethyl)-dimethylazaniumyl]ethyl]-dimethylazanium;dichloride

InChI

InChI=1S/C42H86N2O4.2ClH/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-47-41(45)39-43(3,4)35-36-44(5,6)40-42(46)48-38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2;;/h7-40H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

NRKQDSOIQNXSPP-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)C[N+](C)(C)CC[N+](C)(C)CC(=O)OCCCCCCCCCCCCCCCC.[Cl-].[Cl-]

Origin of Product

United States

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